molecular formula C6H6 B159539 1,4-Dideuteriobenzene CAS No. 1684-46-4

1,4-Dideuteriobenzene

Cat. No. B159539
CAS RN: 1684-46-4
M. Wt: 80.12 g/mol
InChI Key: UHOVQNZJYSORNB-UPXKZQJYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,4-Dideuteriobenzene is similar to that of benzene, with the exception that two of the hydrogen atoms are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties but can affect physical properties such as boiling point and density .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dideuteriobenzene would be expected to be similar to those of benzene, with slight differences due to the presence of deuterium . Deuterium substitution can result in changes in properties such as boiling point and density .

Scientific Research Applications

Photophysical Properties and Luminescence

  • 1,4-Dideuteriobenzene derivatives demonstrate significant potential in the field of luminescent materials. For example, derivatives such as 1,4-dithienyl-2,5-divinylbenzenes, which undergo oxidative photocyclization, are noted for their luminescent properties. These substances have been structurally characterized, and their absorption and emission spectra studied, indicating potential applications in optoelectronics and sensor technology (Pietrangelo et al., 2007).

Material Synthesis and Polymer Applications

  • 1,4-Dideuteriobenzene compounds have been utilized in polymer synthesis. For instance, derivatives have been used as initiators in Atom Transfer Radical Polymerization (ATRP) of styrene, resulting in macromonomers with potential applications in polymer chemistry (Cianga & Yagcı, 2001).

Environmental Treatment Technologies

  • Studies have explored the use of UV/Fenton oxidation for treating water contaminated with 1,4-dihydroxybenzene derivatives. This research has implications for environmental remediation and the development of wastewater treatment technologies (Ji Chun-hua, 2012).

Energy Storage and Redox Flow Batteries

  • Certain 1,4-dimethoxybenzene derivatives are used as catholyte materials in non-aqueous redox flow batteries. Their chemical stability in the charged state, solubility, and electrochemical properties make them valuable in energy storage applications (Jingjing Zhang et al., 2017).

Electrochemical Applications

  • Electrochemical studies have examined compounds like 1,4-dideuteriobenzene for their potential as corrosion inhibitors and in various other electrochemical applications. Their ability to inhibit metal corrosion makes them relevant in materials science and industrial applications (Singh & Quraishi, 2016).

Photodissociation Studies

  • Research into the photodissociation dynamics of 1,4-diiodobenzene derivatives contributes to our understanding of chemical reaction mechanisms and molecular behavior under various conditions, which is fundamental to the field of physical chemistry (Stankus et al., 2016).

Future Directions

The use of deuterated compounds like 1,4-Dideuteriobenzene is a growing area of interest in various fields of research, including medicinal chemistry and materials science . They can provide valuable insights into reaction mechanisms and can also be used in the development of new drugs and materials .

properties

IUPAC Name

1,4-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-UPXKZQJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(C=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dideuteriobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RM Lambrecht, N Furukawa… - Journal of Physical …, 1987 - ACS Publications
The reactions of energetic carbon-11 leading to acetylene were studied in specifically deuteriated benzene and 50/50 mixtures of perdeuteriated and perprotonated benzenes and …
Number of citations: 1 pubs.acs.org
PE Hansen, U Skibsted, F Duus - Journal of physical organic …, 1991 - Wiley Online Library
Equilibrium displacements within the enol–enthiolic tautomeric systems of β‐thioxoketones caused by long‐range isotope effects were monitored by 1 H and 13 C NMR spectroscopy. …
Number of citations: 15 onlinelibrary.wiley.com
CD Stevenson, KA Reidy, SJ Peters… - Journal of the American …, 2002 - ACS Publications
The sequential addition of deuteriums to the six possiblesites in benzene results in a nonlinear decrease in the solution EA, and this decrease in the EA is independent of the relative …
Number of citations: 26 pubs.acs.org
NJ Turro, CA Renner, TJ Katz, KB Wiberg… - Tetrahedron Letters, 1976 - Elsevier
Thermolysis of benzvalene-d2 was found to yield 1, 2_dideuteriobenzene quantitatively (; q. 1; X= D). The thermal valence isomerization of 1 to 2 may be viewed as a symmetry …
Number of citations: 47 www.sciencedirect.com
M Born, S Ingemann… - Mass Spectrometry …, 1997 - Wiley Online Library
The research concerned with the ion/molecule chemistry of radical anions is reviewed together with the thermochemical properties of these ions and the related neutral species. …
Y Guo, JJ Grabowski - International journal of mass spectrometry and ion …, 1992 - Elsevier
The gas-phase ion/molecule reactions of O − with benzene, pyridine, furan, thiophene, pyrrole, and 1,3-cyclopentadiene have been quantitatively characterized under the thermally …
Number of citations: 27 www.sciencedirect.com
LM Brown - 1956 - books.google.com
Late in 1951, the Thermodynamics Section of the National Bureau of Standards became actively engaged in an Isotope Exchange Data Program, sponsored by the Atomic Energy …
Number of citations: 2 books.google.com

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